Cas no 54075-10-4 ((2Z)-2-Phenyl-2-butenal)

(2Z)-2-Phenyl-2-butenal structure
Nome do Produto:(2Z)-2-Phenyl-2-butenal
(2Z)-2-Phenyl-2-butenal Propriedades químicas e físicas
Nomes e Identificadores
-
- 54075-10-4
- AKOS022634232
- 2-Phenyl-2-butenal, (2Z)-
- 2-phenylbut-2-enal
- SCHEMBL19792666
- DTXSID40202405
- 4411-89-6
- (2Z)-2-Phenyl-2-butenal
- .alpha.-Ethylidenbenzeneacetaldehyde
- Benzeneacetaldehyde, alpha-ethylidene-, (Z)-
- (Z)-2-phenylbut-2-enal
- FEMA No. 3224, Z-
- .alpha.-Ethylidene-phenylacetaldehyde
- 6551UBO49N
- Benzeneacetaldehyde, alpha-ethylidene-, (alphaZ)-
- Benzeneacetaldehyde, .alpha.-ethylidene-
- 2-Phenyl-2-buten-1-al
- SCHEMBL262669
- Q27263825
- A826493
- BENZENEACETALDEHYDE, .ALPHA.-ETHYLIDENE-, (Z)-
- DYAOGZLLMZQVHY-XNWCZRBMSA-N
- .alpha.-Ethylidenebenzeneacetaldehyde
- BENZENEACETALDEHYDE, .ALPHA.-ETHYLIDENE-, (.ALPHA.Z)-
- 2-Phenyl-2-butenal #
- 2-Phenylacetaldehyde, .alpha.-ethylidene
- UNII-6551UBO49N
-
- Inchi: 1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2+
- Chave InChI: DYAOGZLLMZQVHY-XNWCZRBMSA-N
- SMILES: O=C/C(=C\C)/C1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 146.073164938g/mol
- Massa monoisotópica: 146.073164938g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 2
- Complexidade: 152
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 17.1Ų
- XLogP3: 2.2
(2Z)-2-Phenyl-2-butenal Literatura Relacionada
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Changgook Lee,Younghoon Lee,Jae-Gon Lee,Alan J. Buglass Anal. Methods 2015 7 6504
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Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
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3. A route to 1,4-prop[2]enoisoquinolines via the cyclisation of triene-conjugated nitrile ylides?1Jon-Paul Strachan,John T. Sharp,Melanie J. Crawshaw J. Chem. Soc. Perkin Trans. 1 1999 443
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4. The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre at the β positionIan Fleming,Jeremy J. Lewis J. Chem. Soc. Perkin Trans. 1 1992 3257
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5. Reactions of triene-conjugated diazo-compounds: reaction paths from o-(1,3-dienyl)aryldiazomethanes to 3,8-methano-1,2-diazocines and to pyrrolo[2,1-a]phthalazines via intramolecular (3?+?2) and 1,1-cycloaddition reactionsJohn T. Sharp,Paul Wilson,Simon Parsons,Robert O. Gould J. Chem. Soc. Perkin Trans. 1 2000 1139
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